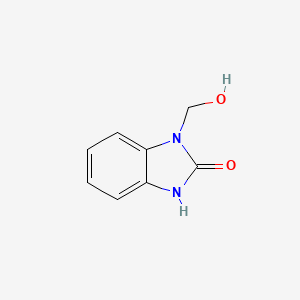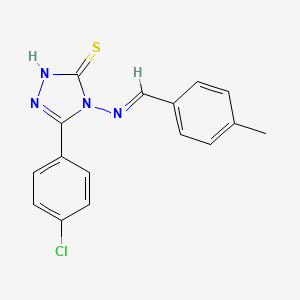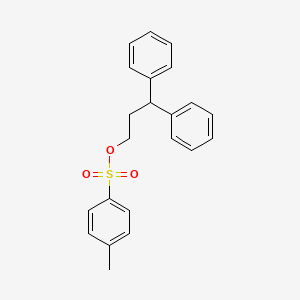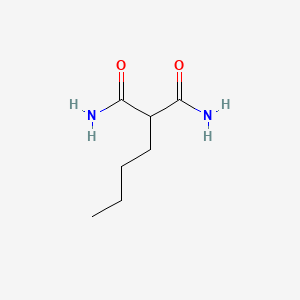![molecular formula C19H21NO3S B11997621 Methyl 6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11997621.png)
Methyl 6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reagents: Phenylacetyl chloride and a base such as triethylamine.
Conditions: Room temperature, inert atmosphere, and anhydrous solvents to avoid hydrolysis.
Esterification to Form Carboxylate:
Reagents: Methanol and a strong acid catalyst like sulfuric acid.
Conditions: Reflux conditions to drive the esterification reaction to completion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
-
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reagents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Products: Sulfoxides or sulfones, depending on the reaction conditions.
-
Reduction: Reduction reactions can target the carbonyl groups or the benzothiophene ring.
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Alcohols or reduced benzothiophene derivatives.
-
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenylacetyl or methyl groups.
Reagents: Halogenating agents, nucleophiles like amines or thiols.
Products: Substituted derivatives with varied functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, often under reflux or room temperature conditions.
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Molecular Probes: Utilized in the design of molecular probes for imaging and diagnostic applications.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for antibiotic research.
Industry:
Polymer Synthesis: Used as a monomer or additive in the production of specialty polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, followed by functionalization steps to introduce the phenylacetyl and carboxylate groups.
-
Formation of Benzothiophene Core:
Starting Materials: Thiophene derivatives and appropriate alkylating agents.
Reaction Conditions: Catalytic amounts of acids or bases, elevated temperatures, and inert atmosphere to prevent oxidation.
Mecanismo De Acción
The mechanism by which methyl 6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity.
Receptor Binding: Interaction with cellular receptors can modulate signal transduction pathways, affecting cellular responses.
DNA Intercalation: Potential to intercalate into DNA, disrupting replication and transcription processes.
Comparación Con Compuestos Similares
- Methyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 2-[(3,5-dimethylphenoxy)acetyl]amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Comparison:
- Structural Differences: Variations in the substituents on the benzothiophene ring or the phenylacetyl group can significantly alter the compound’s properties.
- Reactivity: Different substituents can influence the compound’s reactivity, stability, and interaction with biological targets.
- Applications: While similar compounds may share some applications, specific structural features can make methyl 6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate more suitable for certain uses, such as enhanced binding affinity or selectivity in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C19H21NO3S |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
methyl 6-methyl-2-[(2-phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H21NO3S/c1-12-8-9-14-15(10-12)24-18(17(14)19(22)23-2)20-16(21)11-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,20,21) |
Clave InChI |
NDHFWEDXTQDFMA-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B11997542.png)





![2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B11997599.png)
![2-[(2-Methoxyphenyl)hydrazono]malonoyl dichloride](/img/structure/B11997603.png)
![N'-[(E)-(4-bromophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997615.png)

![methyl N-[4-[[(4-hydroxy-1-methyl-2-oxoquinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate](/img/structure/B11997622.png)
![1-ethyl-4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11997630.png)

![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)hexanamide](/img/structure/B11997637.png)
